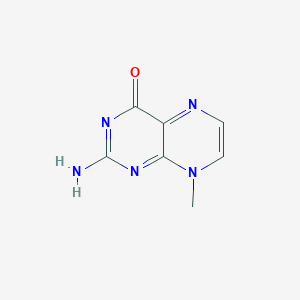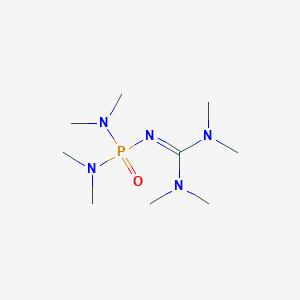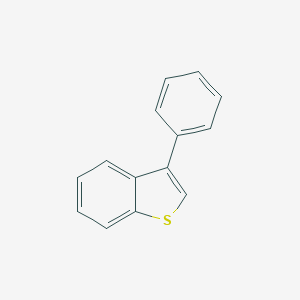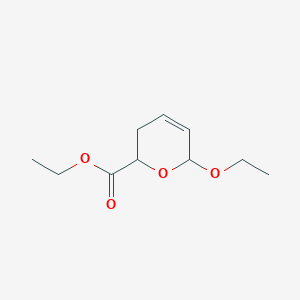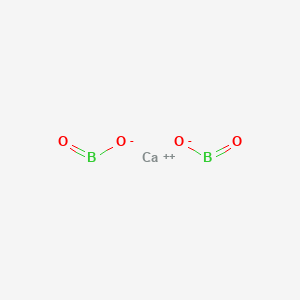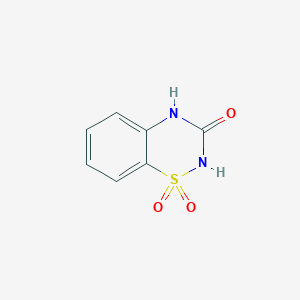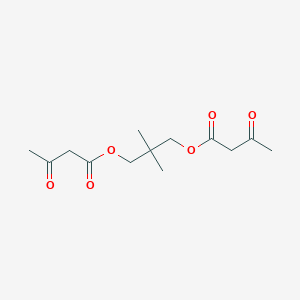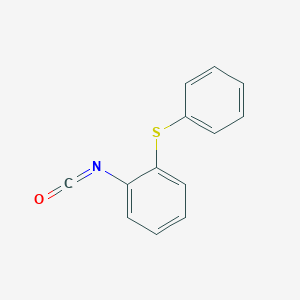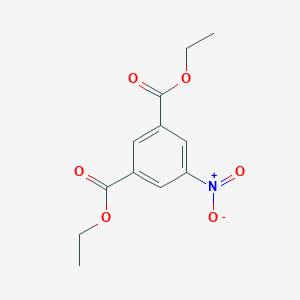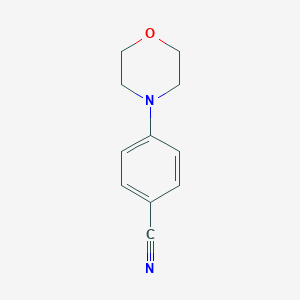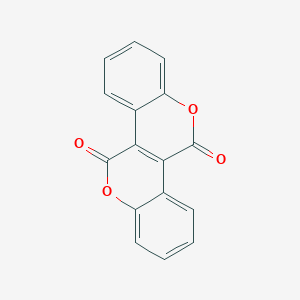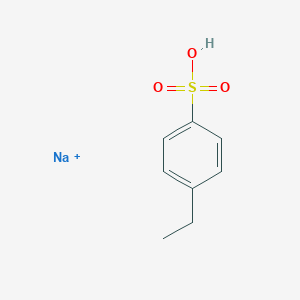
1,3-丁二烯,1,1,4,4-四氘,(E)-
概述
描述
Synthesis Analysis
Selective formation of trans-2-butene-1,4-d2 and (E)-2-methyl-2-butene-1,4-d2 in the deuteration of 1,3-butadiene derivatives over thorium oxide catalysts was observed, elucidating the intermediates of the reactions and providing direct evidence of 1,4-addition being a dominant mechanism (Imizu, Tanabe, & Hattori, 1979). Furthermore, the synthesis of perdeuterated analogues of butadiene epoxide metabolites highlights a method for producing these compounds in good yields, offering a pathway to explore the compound's synthesis and its intermediates (Sangaiah et al., 1997).
Molecular Structure Analysis
The molecular structure and dynamics of derivatives of 1,3-butadiene, including its deuterated forms, have been explored. The studies include the synthesis and characterization of various butadiene derivatives, providing insights into their molecular geometry and reactivity. For example, the polymorph landscape of 1,1,4,4-tetraphenyl-1,3-butadiene offers a rationalization of its solid-state behavior, which could be analogous to understanding the structure of deuterated 1,3-butadiene derivatives (Bacchi et al., 2014).
Chemical Reactions and Properties
Deuterated 1,3-butadiene participates in unique chemical reactions due to the presence of deuterium. Studies on its reactions provide insights into stereoselective hydrogenations and the synthesis of conjugated tetraenes, revealing mechanisms that could be pertinent to understanding the chemical behavior of its deuterated form. For instance, Ru(0)-catalyzed synthesis of conjugated tetraenes using internal alkynes with 1,3-butadiene demonstrates the compound's reactivity and potential for forming complex structures (Kiyota & Hirano, 2018).
Physical Properties Analysis
The physical properties of 1,3-butadiene and its derivatives, including the deuterated forms, have been extensively studied. These properties include phase behavior, thermal stability, and luminescence, which are crucial for applications in material science and chemical synthesis. The exploration of the polymorph landscape for tetraphenyl derivatives of 1,3-butadiene sheds light on the solid-state behavior, which can be extrapolated to understand the physical properties of deuterated 1,3-butadiene derivatives (Bacchi et al., 2014).
Chemical Properties Analysis
The chemical properties of 1,3-butadiene, 1,1,4,4-tetradeutero-, (E)-, such as reactivity, stability, and its role in various chemical reactions, are derived from its unique molecular structure. The presence of deuterium atoms influences its reactivity patterns and kinetic isotope effects in chemical reactions. Studies on the hydrogenation and functionalization of butadiene derivatives provide a foundation for understanding these properties in its deuterated counterparts. For instance, the palladium-catalyzed 1,4-difunctionalization of butadiene forms skipped polyenes, illustrating the versatile reactivity of butadiene derivatives (McCammant, Liao, & Sigman, 2013).
科学研究应用
催化剂上氘代的择优形成
研究表明,在 1,3-丁二烯衍生物的氘代中,可以使用氧化钍催化剂选择性地形成反式-2-丁烯-1,4-d2 和 (E)-2-甲基-2-丁烯-1,4-d2 等特定产物。这一过程突出了 1,4-加成为主导的机理,其中起始二烯的稳定构象反映在产物的结构中。在整个氢化过程中,反应保持几何结构和分子特征 (Imizu, Tanabe, & Hattori, 1979)。
二环氧化物特异性加合物的分析
一项针对 1,3-丁二烯(一种重要的工业化学品)的研究揭示了其在小鼠和大鼠中的代谢情况。分析了接触该化合物后形成的特定环状 N 端珠蛋白加合物,提供了有关 1,3-丁二烯代谢中物种和暴露差异的新信息 (Boysen 等,2004)。
共轭二烯氢化机理研究
氧化镧催化剂上的氢化机理研究表明,在 1,3-丁二烯的氘代中,反式-2-丁烯-1,4-d2 等产物主要由 D 原子的 1,4 加成产生。这一过程表明反应中间体为反式-π-烯丙基碳负离子,在反应过程中保留了 1,3-丁二烯分子的几何结构 (Imizu, Sato, & Hattori, 1982)。
大气中的光化学反应
研究 1,3-丁二烯与大气中的羟基自由基和臭氧的光化学反应,可以深入了解其转化,这对于理解其归趋和影响至关重要。该研究确定了这些反应中形成的各种羰基和非羰基,并提出了反应机理方案 (Liu, Jeffries, & Sexton, 1999)。
有机化学中的合成和应用
立体定义的 1,1,4,4-四卤代-和 1,1,4,4-混合-四卤代-1,3-丁二烯的合成已经实现,突出了它们作为有机化学中有用构件的潜力。这些多官能化的宝石二卤代二烯展示了 1,3-丁二烯衍生物在合成应用中的多功能性 (Zhang 等,2008)。
属性
IUPAC Name |
1,1,4,4-tetraprotiobuta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2/i1H2,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKZBPTYRLMSJV-ASABIGESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[1H]C(=CC=C([1H])[1H])[1H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
54.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- | |
CAS RN |
10545-58-1 | |
| Record name | 1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010545581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

